molecular formula C9H10O3 B3431293 Ethylparaben CAS No. 9001-05-2

Ethylparaben

Cat. No.: B3431293
CAS No.: 9001-05-2
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethylparaben plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. This compound is known to inhibit the activity of enzymes involved in microbial cell wall synthesis, such as transpeptidases and carboxypeptidases . This inhibition disrupts the integrity of the microbial cell wall, leading to cell lysis and death. Additionally, this compound can interact with membrane proteins, altering membrane permeability and disrupting cellular homeostasis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In mammalian cells, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have demonstrated that this compound can disrupt endocrine function by mimicking estrogen and binding to estrogen receptors, leading to altered gene expression and hormonal imbalances . Furthermore, this compound has been found to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and impair cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can lead to the accumulation of toxic metabolites and disrupt normal cellular processes. Additionally, this compound can modulate gene expression by interacting with nuclear receptors, such as estrogen receptors, and altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can undergo hydrolysis to form 4-hydroxybenzoic acid and ethanol . This degradation can affect its antimicrobial efficacy and alter its impact on cellular function. Long-term exposure to this compound has been associated with cumulative effects on cellular processes, including increased oxidative stress, DNA damage, and alterations in gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the safety and efficacy of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound may have minimal adverse effects, while higher doses can lead to toxicological outcomes . In animal models, high doses of this compound have been associated with reproductive toxicity, endocrine disruption, and developmental abnormalities . For example, exposure to high doses of this compound during pregnancy has been linked to reduced fetal growth and developmental delays . These findings underscore the importance of determining safe dosage levels to minimize potential risks associated with this compound exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis and conjugation reactions. In the body, this compound can be hydrolyzed by esterases to form 4-hydroxybenzoic acid and ethanol . This hydrolysis is a primary metabolic pathway for this compound and occurs in various tissues, including the liver and intestines . Additionally, this compound can undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that are excreted in urine . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . This compound can also be transported by specific transporters, such as organic anion transporters, which facilitate its uptake and distribution in different tissues . Once inside the cells, this compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, affecting cellular metabolism and signaling pathways . In the nucleus, this compound can bind to nuclear receptors and modulate gene expression . Additionally, this compound can accumulate in mitochondria, where it can induce oxidative stress and impair mitochondrial function . These subcellular localizations highlight the diverse mechanisms through which this compound can influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylparaben is typically synthesized through the esterification of para-hydroxybenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions . The reaction can be represented as follows:

C7H6O3+C2H5OHC9H10O3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_9\text{H}_10\text{O}_3 + \text{H}_2\text{O} C7​H6​O3​+C2​H5​OH→C9​H1​0O3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure proper mixing of the reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethylparaben undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethylparaben has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethylparaben is one of several parabens used as preservatives. Other common parabens include:

Uniqueness of this compound

This compound is unique in its balance of antimicrobial efficacy and safety. It is less likely to cause skin irritation compared to longer-chain parabens like butylparaben, making it suitable for use in a wide range of products . Additionally, its moderate solubility in water and alcohols allows for versatile applications in both aqueous and non-aqueous formulations .

Properties

IUPAC Name

ethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
Record name ETHYL p-HYDROXYBENZOATE
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DSSTOX Substance ID

DTXSID9022528
Record name Ethylparaben
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Molecular Weight

166.17 g/mol
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Physical Description

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid
Record name ETHYL p-HYDROXYBENZOATE
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Boiling Point

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg
Record name ETHYLPARABEN
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Solubility

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C
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Vapor Pressure

0.0000929 [mmHg]
Record name Ethylparaben
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Color/Form

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol

CAS No.

120-47-8, 9001-05-2
Record name Ethylparaben
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Record name Ethyl hydroxybenzoate
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Record name Benzoic acid, 4-hydroxy-, ethyl ester
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Record name ETHYLPARABEN
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Melting Point

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C
Record name ETHYL p-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
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Synthesis routes and methods II

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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